molecular formula C19H24N2O3S B5656885 N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide

N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide

Cat. No. B5656885
M. Wt: 360.5 g/mol
InChI Key: OSCDMOSJHLYDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves condensation reactions and the strategic incorporation of functional groups to achieve the desired molecular architecture. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves π–π interactions and hydrogen-bonding interactions to form a three-dimensional network (Mohamed-Ezzat et al., 2023). Similarly, the Schiff base ligand synthesis showcases the importance of condensation reactions and the influence of molecular conformation on intermolecular interactions (Wang & Wu, 2007).

Molecular Structure Analysis

The molecular and supramolecular structures of these compounds are crucial for understanding their chemical behavior. The torsion angles and hydrogen-bonding patterns significantly influence their molecular conformation and intermolecular interactions. For instance, the difference in N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles among similar compounds affects their supramolecular arrangements and the formation of hydrogen-bonded dimers or layers (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

The chemical properties of these compounds are shaped by their ability to engage in specific chemical reactions, including the formation of dimers and the establishment of π-π stacking interactions. These interactions not only define their chemical reactivity but also their potential utility as ligands for metal coordination (Jacobs, Chan, & O'Connor, 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are directly influenced by the molecular architecture and intermolecular forces present within these compounds. The synthesis and structural elucidation of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveal how molecular interactions contribute to the formation of molecular chains and a three-dimensional network, impacting its physical characteristics (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties are intricately linked to the molecular structure, highlighting the compound's potential in various applications, including antimicrobial activities. The study of similar sulfonamide compounds showcases their reactivity and interaction with biological targets, offering insights into their mechanism of action (Ijuomah, Ike, & Obi, 2022).

properties

IUPAC Name

N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(22)18-8-5-9-19(20-18)15-10-12-17(13-11-15)25(23,24)21-16-6-3-2-4-7-16/h5,8-14,16,21-22H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCDMOSJHLYDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide

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